molecular formula C12H13ClN2O B11872746 (2-Chloro-6-ethoxyquinolin-3-yl)methanamine

(2-Chloro-6-ethoxyquinolin-3-yl)methanamine

Cat. No.: B11872746
M. Wt: 236.70 g/mol
InChI Key: RFBYAZNLAOJPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-ethoxyquinolin-3-yl)methanamine is an organic compound with the molecular formula C12H13ClN2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the second position, an ethoxy group at the sixth position, and a methanamine group at the third position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-ethoxyquinolin-3-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chloro-6-ethoxyquinoline.

    Formation of Intermediate: The intermediate is formed by reacting 2-chloro-6-ethoxyquinoline with a suitable amine source under controlled conditions.

    Final Product: The final product, this compound, is obtained through purification and isolation techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-ethoxyquinolin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents attached to it.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

(2-Chloro-6-ethoxyquinolin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloro-6-ethoxyquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Shares the chloro and quinoline core but differs in the functional groups attached.

    2-Chloro-6-methoxyquinoline: Similar structure with a methoxy group instead of an ethoxy group.

    Quinolinyl-pyrazoles: Compounds with a quinoline core and pyrazole substituents.

Uniqueness

(2-Chloro-6-ethoxyquinolin-3-yl)methanamine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

(2-chloro-6-ethoxyquinolin-3-yl)methanamine

InChI

InChI=1S/C12H13ClN2O/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(13)15-11/h3-6H,2,7,14H2,1H3

InChI Key

RFBYAZNLAOJPHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.